molecular formula C20H19BrN2O3 B408915 4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

Cat. No.: B408915
M. Wt: 415.3g/mol
InChI Key: VUQBUKWYEPSWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and synthetic organic chemistry. This particular compound features a bromophenyl group, an ethyloxy group, and a nitro group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2-bromophenylamine, ethyl bromoacetate, and nitrobenzene as starting materials. The reaction typically proceeds through a series of steps including nucleophilic substitution, cyclization, and nitration under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromophenyl group can produce various substituted quinoline derivatives .

Scientific Research Applications

4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromophenyl and ethyloxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • 4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Uniqueness

4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyloxy group differentiates it from other similar compounds, potentially enhancing its solubility and reactivity .

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3g/mol

IUPAC Name

4-(2-bromophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H19BrN2O3/c1-2-26-12-10-16-13-7-5-8-14(13)19(15-6-3-4-9-17(15)21)22-20(16)18(11-12)23(24)25/h3-7,9-11,13-14,19,22H,2,8H2,1H3

InChI Key

VUQBUKWYEPSWLI-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC=CC=C4Br

Canonical SMILES

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC=CC=C4Br

Origin of Product

United States

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